molecular formula C8H17NO B577798 (4-Ethylpiperidin-4-yl)methanol CAS No. 1256643-15-8

(4-Ethylpiperidin-4-yl)methanol

Cat. No. B577798
CAS RN: 1256643-15-8
M. Wt: 143.23
InChI Key: GDDYZIOQRPFFAR-UHFFFAOYSA-N
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Description

“(4-Ethylpiperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1256643-15-8 . It has a molecular weight of 143.23 . The IUPAC name for this compound is (4-ethyl-4-piperidinyl)methanol .


Molecular Structure Analysis

The molecular formula of “(4-Ethylpiperidin-4-yl)methanol” is C8H17NO . The InChI code is 1S/C8H17NO/c1-2-8(7-10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 . The compound has a Canonical SMILES representation of CCC1(CCNCC1)CO .


Physical And Chemical Properties Analysis

“(4-Ethylpiperidin-4-yl)methanol” is a powder at room temperature . It has a molecular weight of 143.23 g/mol . The compound has a topological polar surface area of 32.3 Ų . It has a complexity of 97.4 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4-Ethylpiperidin-4-yl)methanol, focusing on six unique fields:

Neuropharmacology

In neuropharmacology, (4-Ethylpiperidin-4-yl)methanol is studied for its potential effects on the central nervous system. Piperidine derivatives are known to interact with neurotransmitter systems, which can lead to the development of treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia . The compound’s ability to modulate neurotransmitter activity makes it a promising candidate for further research in this field.

Chemical Synthesis

This compound serves as a crucial building block in organic synthesis. Its structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of complex molecules. Researchers utilize (4-Ethylpiperidin-4-yl)methanol in the development of new synthetic pathways for creating novel compounds with potential biological activity . Its role in facilitating efficient and selective chemical reactions is highly valued in synthetic chemistry.

Material Science

In material science, (4-Ethylpiperidin-4-yl)methanol is explored for its potential in creating advanced materials. Piperidine derivatives can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, mechanical strength, and chemical resistance . These enhanced materials have applications in various industries, including aerospace, automotive, and electronics.

Biochemical Research

In biochemical research, (4-Ethylpiperidin-4-yl)methanol is utilized as a probe to study various biological processes. Its structure allows it to interact with enzymes and receptors, making it useful in enzyme inhibition studies and receptor binding assays . Researchers use this compound to gain insights into the mechanisms of action of different biological molecules, aiding in the discovery of new therapeutic targets.

properties

IUPAC Name

(4-ethylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(7-10)3-5-9-6-4-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDYZIOQRPFFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309126
Record name 4-Ethyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylpiperidin-4-yl)methanol

CAS RN

1256643-15-8
Record name 4-Ethyl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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